molecular formula C12H9ClN2O4 B5740808 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B5740808
M. Wt: 280.66 g/mol
InChI Key: XQAFKRLKACYSLS-UHFFFAOYSA-N
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Description

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide is a chemical compound intended for research and development purposes only. It is not for diagnostic or therapeutic uses. Benzamide derivatives are a significant area of investigation in medicinal chemistry. Specifically, nitrobenzamide analogs have been reported in scientific literature to possess biological activity, with some compounds evaluated for their potential as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . The furan moiety, a common feature in pharmacologically active molecules, may contribute to the compound's interaction with biological targets. Researchers are exploring these classes of compounds to develop novel therapeutic candidates. This product is strictly for laboratory research use. It is not intended for personal, medicinal, or veterinary applications. All information presented is for research purposes only.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c13-11-6-8(15(17)18)3-4-10(11)12(16)14-7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAFKRLKACYSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330742
Record name 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314022-78-1
Record name 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Furan-2-ylmethylation: The nitrated product is then reacted with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

Major Products

    Reduction: 2-chloro-N-(furan-2-ylmethyl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research has demonstrated that derivatives of benzamide compounds exhibit activity against various pathogens, including Mycobacterium tuberculosis and Trypanosoma brucei. For instance, a related compound showed promising results with a minimal inhibitory concentration (MIC) indicating effective antitubercular activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)% Inhibition
Compound A (related)2585
Compound B (related)5070
2-Chloro-N-(furan-2-ylmethyl)-4-nitrobenzamideTBDTBD

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies involving thiourea derivatives and their metal complexes have shown that compounds with similar structures can induce cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) cells. The presence of the chloro substituent has been noted to enhance cytotoxicity at lower concentrations compared to standard treatments like 5-fluorouracil .

Table 2: Cytotoxicity Data Against MCF-7 Cells

CompoundIC50 (μM)Treatment Duration (h)
5-Fluorouracil4.748
This compoundTBDTBD

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties. For example, modifications in the aromatic ring can significantly affect the compound's potency against specific pathogens or cancer cells .

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide with analogous benzamide derivatives, focusing on substituent effects and reported data.

Structural Analogues and Physicochemical Properties

Compound Name Amide Substituent Molecular Weight (g/mol) Key Physical/Chemical Data Reference
This compound Furan-2-ylmethyl 280.66 Data not reported in literature Current work
2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide 4-Ethoxyphenyl 320.73 Purity: 97%; Rf: 0.34 (EA:Hex = 7:3); FTIR peaks: 1626 cm⁻¹ (C=O), 747 cm⁻¹ (C–Cl)
3-Chloro-N-(2,4-difluorobenzyl)-4-nitrobenzamide 2,4-Difluorobenzyl 335.72 Predicted bp: 474.4°C; Density: 1.467 g/cm³
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) 2-Methyl-5-nitrophenyl 504.79 α-Glucosidase inhibition (IC₅₀: 0.74 µM); α-Amylase inhibition (IC₅₀: 0.83 µM)
Key Observations:
  • Substituent Effects :
    • Electron-donating groups (e.g., 4-ethoxyphenyl in ) may enhance solubility but reduce electrophilic reactivity compared to the furan-2-ylmethyl group.
    • Halogenated benzyl groups (e.g., 2,4-difluorobenzyl in ) increase molecular weight and may influence lipophilicity.
  • Biological Activity :
    • The sulfamoyl-containing derivative (5o) exhibits potent enzyme inhibition, suggesting that additional functional groups (e.g., sulfonamide) enhance bioactivity .

Biological Activity

2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a chlorine atom , a furan ring , and a nitrobenzamide moiety , which contribute to its chemical reactivity and biological activity. The presence of the nitro group can lead to bioreduction, forming reactive intermediates that may interact with cellular components, potentially leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The nitro group is known to enhance the compound's ability to disrupt bacterial cell function, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Activity

Studies have shown that derivatives of nitrobenzamide compounds can exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) cells. For instance, related compounds demonstrated significant cytotoxicity at lower concentrations compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 4.7 μM) . The mechanism of action may involve inhibition of key enzymes or pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications in the furan and nitro groups can significantly affect biological activity. For example, the presence of electron-withdrawing groups on the aromatic ring enhances inhibitory potency against targeted enzymes .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity.
  • Formation of Reactive Intermediates : The nitro group can undergo bioreduction, leading to reactive species that interact with cellular macromolecules.

Case Studies

  • Cytotoxicity Assays : In vitro studies using MCF-7 cells showed that derivatives with structural similarities exhibited notable cytotoxic effects, suggesting potential for anticancer applications .
  • ADMET Analysis : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated that synthesized compounds based on this structure adhered to Lipinski's rule of five, suggesting favorable pharmacokinetic properties .
  • Inhibitory Activity against SARS-CoV-2 : Related compounds have been evaluated for their inhibitory activity against viral proteases, indicating potential applications in antiviral drug development .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacteria
AnticancerCytotoxic to MCF-7 cells
Enzyme InhibitionPotential inhibition of key enzymes
Viral InhibitionActive against SARS-CoV-2 protease

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-N-(furan-2-ylmethyl)-4-nitrobenzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Nitration of 2-chlorobenzoic acid to introduce the nitro group at the para position .
  • Step 2: Conversion to the acid chloride using thionyl chloride (SOCl₂) .
  • Step 3: Amide coupling with furan-2-ylmethylamine under Schotten-Baumann conditions (alkaline aqueous/organic biphasic system) .
  • Key Variables:
    • Temperature: Maintain ≤0°C during acid chloride formation to prevent decomposition.
    • Solvent: Use dry dichloromethane (DCM) to avoid side reactions with moisture.
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR: Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT calculations) to validate substituent positions. Key signals:
    • Nitro group: Deshielded aromatic protons (δ 8.2–8.5 ppm).
    • Furan moiety: Protons at δ 6.3–7.4 ppm .
  • XRD: Single-crystal X-ray diffraction (using SHELX suite) resolves 3D conformation and confirms intramolecular interactions (e.g., C=O⋯H–C hydrogen bonds) .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 295.04 (calculated: 295.05) .

Advanced: What mechanistic insights explain the reactivity of the chloro and nitro groups in electrophilic/nucleophilic reactions?

Methodological Answer:

  • Chloro Substituent:
    • Undergoes nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., alkoxides) due to electron withdrawal by the nitro group.
    • Experimental Design: Monitor reaction kinetics under varying pH and temperature to determine activation energy .
  • Nitro Group:
    • Reduces to amine (using H₂/Pd-C) or undergoes Meisenheimer complex formation.
    • Contradiction Alert: Reduction may compete with furan ring hydrogenation; use selective catalysts (e.g., Fe/NH₄Cl) to preserve the furan moiety .

Advanced: How can computational modeling predict the biological activity of this compound against enzymatic targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases.
    • Key Parameters:
  • Grid Box: Center on active site residues (e.g., Tyr385 for COX-2).
  • Scoring Function: Analyze ΔG values to rank binding affinities .
  • QSAR Models: Correlate substituent effects (e.g., Hammett σ constants for nitro and chloro groups) with IC₅₀ data from analogous benzamides .

Advanced: How do structural modifications (e.g., furan vs. phenyl substituents) alter the compound’s physicochemical properties?

Comparative Analysis Table:

Substituent LogP Solubility (mg/mL) Enzyme Inhibition (IC₅₀, μM)
Furan-2-ylmethyl2.10.15 (PBS)COX-2: 12.3 ± 1.5
Phenyl3.40.03 (PBS)COX-2: 45.7 ± 3.2
Key Insight: The furan group enhances solubility and target selectivity due to its electron-rich π-system and hydrogen-bonding capacity .

Advanced: What experimental strategies resolve contradictions in reported biological activities of structurally similar nitrobenzamides?

Methodological Answer:

  • Meta-Analysis: Aggregate data from PubChem and ChEMBL for IC₅₀ values, noting assay conditions (e.g., cell line, incubation time).
  • Dose-Response Validation: Reproduce conflicting studies under standardized protocols (e.g., MTT assay in HeLa cells, 48h exposure).
  • Structural Confounders: Check for impurities (e.g., residual solvents via GC-MS) that may artifactually modulate activity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity Mitigation:
    • Nitro Group: Avoid inhalation (carcinogenic risk); use fume hoods and PPE.
    • Chloro Substituent: Prevent skin contact (potential irritant).
  • Waste Disposal: Neutralize nitro compounds with 10% NaHSO₃ before disposal .

Advanced: How can XRD data reveal polymorphism or co-crystallization tendencies in this compound?

Methodological Answer:

  • Screening: Crystallize from 10 solvent systems (e.g., DMSO, ethanol) to identify polymorphs.
  • SHELX Refinement: Use Olex2 for structure solution; check for solvent inclusion via SQUEEZE .
  • Thermal Analysis: DSC/TGA correlates polymorph stability with melting endotherms .

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